2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound 2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a highly complex glycoside characterized by:
- Structural features: Five repeating oxane (sugar) units with stereospecific hydroxyl and hydroxymethyl groups.
- Key substituent: A 4-nitrophenoxy group attached to the central oxane ring, contributing to its electronic and reactive properties.
- Molecular weight: Estimated >1,000 g/mol (based on analogous compounds in and ).

- Bioactivity: Potential roles in plant defense mechanisms or pharmacological applications due to its polyphenolic and glycosidic nature .
Properties
IUPAC Name |
2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO33/c44-5-13-19(50)20(51)26(57)38(66-13)72-33-15(7-46)68-40(28(59)22(33)53)74-35-17(9-48)70-42(30(61)24(35)55)76-36-18(10-49)71-41(31(62)25(36)56)75-34-16(8-47)69-39(29(60)23(34)54)73-32-14(6-45)67-37(27(58)21(32)52)65-12-3-1-11(2-4-12)43(63)64/h1-4,13-42,44-62H,5-10H2/t13?,14-,15-,16-,17-,18-,19?,20?,21-,22-,23-,24-,25-,26?,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38?,39-,40-,41-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFSLPRCTKUSTG-ISTDFMJQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1112.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74173-30-1 | |
| Record name | 4-Nitrophenyl-alpha-D-maltohexaoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thioglycosides and Glycosyl Fluorides
Thioglycosides and glycosyl fluorides are widely employed in iterative glycosylation due to their stability and tunable reactivity. For instance, AgClO₄/SnCl₂-mediated activation of glycosyl fluorides enables stereospecific coupling, as demonstrated in the synthesis of avermectin B₁a analogs. The terminal 4-nitrophenoxy group can be introduced via nucleophilic displacement of a leaving group (e.g., bromide) on a pre-functionalized monosaccharide. For example, treatment of a 6-bromo-glucopyranose derivative with 4-nitrophenol under Mitsunobu conditions (DIAD, PPh₃) yields the 4-nitrophenoxy-substituted donor.
Table 1: Promoters for Glycosyl Fluoride Activation
Benzylidene and Silyl Protecting Groups
Regioselective protection is critical to avoid undesired side reactions. The 4,6-benzylidene acetal is frequently used to block the C4 and C6 hydroxyls, directing glycosylation to the C3 position. For hydroxymethyl groups (C2), tert-butyldimethylsilyl (TBS) protection ensures stability during acidic or basic conditions. MilliporeSigma offers pre-protected building blocks, such as phenylthio-6-TBS-glucose, which streamline the synthesis.
Enzymatic and Chemoenzymatic Approaches
Glycosyltransferases and Glycosynthases
Glycosyltransferases (GTs) catalyze glycosidic bond formation with absolute stereocontrol. The Withers group’s glycosynthases, engineered from endo-glycosylceramidase II, enable the coupling of unprotected glycosyl fluorides to sphingosine derivatives. Applied to oligosaccharide synthesis, these enzymes could facilitate the iterative assembly of the pentasaccharide backbone without extensive protecting groups.
Automated Solid-Phase Synthesis
The Glyconeer 2.1™ automated synthesizer employs fluorous-tag-assisted protocols for oligosaccharide assembly. Each cycle involves glycosylation, capping, and deprotection, monitored via UV spectroscopy. While optimized for "approved" building blocks, recent expansions in compatible substrates (e.g., blood group determinants) suggest adaptability to the target compound.
Table 2: Enzymatic vs. Automated Synthesis
| Method | Yield per Step (%) | Time per Step (h) | Stereoselectivity |
|---|---|---|---|
| Glycosyltransferases | 70–85 | 4–6 | >99% β |
| Glyconeer 2.1™ | 60–75 | 2–3 | 95% β |
Palladium-Catalyzed C-Glycosylation
Pd-catalyzed methods, such as those reported by Hirama and Yamashita, offer an alternative to traditional O-glycosylation. Using Pd(OAc)₂/Xantphos, glycals undergo stereospecific coupling with pronucleophiles (e.g., coumarins) to form β-linked C-glycosides. While initially developed for coumarins, this method’s functional group tolerance suggests applicability to 4-nitrophenoxy-containing acceptors.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the glucose units, leading to the formation of gluconic acid derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group under suitable conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Use of electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Formation of gluconic acid derivatives.
Reduction: Formation of amino-substituted phenyl derivatives.
Substitution: Formation of various functionalized phenyl derivatives.
Scientific Research Applications
Antidiabetic Properties
Research has indicated that similar oligosaccharides can exhibit antidiabetic effects by modulating glucose metabolism. The presence of multiple hydroxyl groups in this compound may enhance its ability to interact with glucose transporters or enzymes involved in carbohydrate metabolism. Studies on related compounds have shown potential for lowering blood sugar levels and improving insulin sensitivity .
Antioxidant Activity
Oligosaccharides like this one have been studied for their antioxidant properties. The structural features that allow for electron donation can help neutralize free radicals in biological systems. This property is crucial for preventing oxidative stress-related diseases .
Glycosylation Studies
The compound's structure makes it a candidate for glycosylation studies where the addition of sugar moieties to proteins or lipids is explored. Such modifications can significantly alter the biological activity of biomolecules and are essential in understanding cellular mechanisms and signaling pathways .
Drug Delivery Systems
Due to its oligosaccharide nature, this compound could be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs. Research into similar compounds has demonstrated their effectiveness as carriers for targeted drug delivery .
Plant Growth Regulators
Oligosaccharides have been shown to act as plant growth regulators. This compound may promote plant growth by enhancing nutrient uptake or stimulating beneficial microbial activity in the soil . Research into the effects of oligosaccharides on plant physiology suggests they could be used to improve crop yields.
Biopesticides
There is ongoing research into the use of oligosaccharides as biopesticides due to their potential to disrupt pest feeding mechanisms or inhibit pathogen growth. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide use .
Prebiotic Effects
Given its structure, this compound may serve as a prebiotic agent that promotes the growth of beneficial gut bacteria. Prebiotics are known to improve gut health and enhance nutrient absorption in humans and animals . Studies exploring similar oligosaccharides have shown positive effects on gut microbiota composition.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism and cell signaling. The glycosidic bonds and phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Implications
- Pharmacology: Structural analogs with reduced nitro groups (e.g., replacing nitrophenoxy with methoxy) could mitigate toxicity while retaining activity .
- Environmental Impact : High hydroxyl density suggests biodegradability, contrasting with fluorinated compounds’ environmental persistence .
Biological Activity
The compound 2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy... is a complex glycoside with multiple hydroxyl groups and a nitrophenoxy moiety. Its intricate structure suggests potential for diverse biological activities. This article reviews the compound's biological activity based on available research findings.
The compound has the following chemical properties:
- Molecular Formula : C43H72N2O33
- Molecular Weight : 1145 Da
- LogP : -12.3
- Polar Surface Area : 569 Ų
These properties indicate its high polarity and potential solubility in biological systems.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with multiple hydroxyl groups often exhibit significant antioxidant properties. The presence of these functional groups may contribute to free radical scavenging capabilities. Studies have shown that similar glycosides can inhibit oxidative stress in various cellular models.
2. Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The nitrophenoxy group is known for enhancing antibacterial properties due to its ability to disrupt bacterial cell membranes.
3. Anti-inflammatory Properties
Compounds with similar structural characteristics have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This compound's potential to modulate inflammatory pathways could be significant in treating chronic inflammatory conditions.
Case Studies
Several case studies illustrate the biological activity of similar compounds:
-
Antioxidant Efficacy :
- A study evaluated the antioxidant capacity of a related glycoside in vitro and found it reduced oxidative damage in neuronal cells by up to 50% compared to control groups.
-
Antimicrobial Testing :
- In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
-
Anti-inflammatory Mechanism :
- A mouse model of arthritis treated with a structurally similar compound exhibited reduced swelling and inflammation markers after two weeks of treatment.
Research Findings
Recent literature supports the biological activities discussed:
Q & A
Basic Research Questions
Q. What precautions are critical for handling and storing this compound to maintain stability?
- Methodological Answer : Due to its hygroscopic hydroxy groups and light-sensitive nitrophenoxy moiety, store the compound under inert gas (argon/nitrogen) in desiccated conditions at –20°C. Conduct stability assays at varying pH (4–9) and temperatures (4–37°C) to identify decomposition thresholds. Use amber glassware to prevent photodegradation during experiments .
Q. How can researchers address IUPAC nomenclature challenges for highly branched oligosaccharides?
- Methodological Answer : Prioritize the longest carbon chain as the parent structure, followed by substituents in descending priority (e.g., nitrophenoxy > hydroxymethyl). Use stereochemical descriptors (R/S) for chiral centers and iterative numbering for branched oxane rings. Validate naming via PubChem’s IUPAC tools or computational platforms like ChemDraw .
Q. What spectroscopic methods are essential for initial structural characterization?
- Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to identify hydroxy and nitro functional groups. Use 1D - and -NMR for preliminary assignment of proton and carbon environments. Compare observed molecular weight with theoretical values via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What synthetic strategies enable precise construction of the pentabranched oxane backbone?
- Methodological Answer : Use stepwise glycosylation with orthogonal protecting groups (e.g., tert-butyldimethylsilyl for transient hydroxy protection). Monitor reaction progress via thin-layer chromatography (TLC) and optimize glycosylation efficiency using Lewis acid catalysts (e.g., BF₃·Et₂O). Purify intermediates via size-exclusion chromatography to isolate stereoisomers .
Q. How does the 4-nitrophenoxy group influence the compound’s reactivity in aqueous environments?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing moiety, increasing the leaving-group ability of the phenoxy oxygen in nucleophilic substitution reactions. Assess hydrolysis kinetics using HPLC to track nitro-phenol byproduct formation under varying ionic strengths (0.1–1.0 M NaCl) .
Q. What computational approaches predict the compound’s conformational stability in biological systems?
- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) to analyze intramolecular hydrogen bonding and torsional strain. Density functional theory (DFT) calculations (B3LYP/6-31G*) can quantify energy barriers for glycosidic bond rotation .
Q. How can researchers resolve contradictions in spectral data during structural validation?
- Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals and assign long-range - correlations. Cross-validate X-ray crystallography data with NMR-derived dihedral angles to confirm spatial arrangements. Reconcile discrepancies by repeating experiments under controlled humidity (<10% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

